molecular formula C11H15Cl2N3 B13450117 methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride

methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride

Cat. No.: B13450117
M. Wt: 260.16 g/mol
InChI Key: PBZKOWQMCZGZDP-UHFFFAOYSA-N
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Description

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride is a synthetic organic compound featuring a 1H-imidazole core substituted with a phenyl group at position 2 and a methylaminomethyl group at position 4. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications . The molecular formula of the base compound is C₁₁H₁₄N₃, with a molecular weight of 261.20 g/mol (including two HCl molecules).

Properties

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

N-methyl-1-(2-phenyl-1H-imidazol-5-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3,(H,13,14);2*1H

InChI Key

PBZKOWQMCZGZDP-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(N1)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted phenyl derivatives.

Scientific Research Applications

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}(methyl)amine Dihydrochloride
  • Molecular Formula : C₁₁H₁₃FN₃·2HCl
  • Key Differences: A fluorine atom replaces the hydrogen at the para position of the phenyl ring.
  • Synthesis : Similar to the target compound but requires fluorinated precursors.
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 27)
  • Molecular Formula : C₂₀H₁₆Cl₂N₃
  • Key Differences : Features a benzimidazole core (larger aromatic system) and a 3,4-dichlorobenzyl substituent. The dichlorobenzyl group increases steric bulk and lipophilicity, which may hinder solubility but improve membrane permeability.
  • Synthesis : Low yield (10%) due to challenges in benzimidazole formation and dichlorobenzyl coupling .
Histamine Dihydrochloride
  • Molecular Formula : C₅H₁₁N₃·2HCl
  • Key Differences: A smaller ethylamine side chain replaces the methylaminomethyl group. Histamine’s simplicity underpins its role as a neurotransmitter but limits stability compared to synthetic analogs .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (HCl Salt) Pharmacological Notes
Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride C₁₁H₁₄N₃·2HCl 261.20 Phenyl, methylaminomethyl High (dihydrochloride) Enhanced stability vs. primary amines
{[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride C₁₁H₁₃FN₃·2HCl 279.71 4-Fluorophenyl, methylaminomethyl Moderate-High Improved metabolic stability
4-Phenyl-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine C₂₀H₁₆Cl₂N₃ 384.27 Benzimidazole, 3,4-dichlorobenzyl Low (free base) Synthetic challenges, low yield
Histamine dihydrochloride C₅H₁₁N₃·2HCl 184.07 Ethylamine High Endogenous ligand; rapid degradation

Research Findings

Solubility and Bioavailability : The dihydrochloride form of the target compound improves water solubility, critical for oral administration. In contrast, Compound 27’s dichlorobenzyl group reduces solubility, necessitating formulation adjustments .

The phenyl group in the target compound provides π-π stacking interactions, absent in histamine’s simpler structure .

Synthetic Efficiency : The target compound’s imidazole core allows straightforward synthesis compared to benzimidazole derivatives like Compound 27, which suffer from low yields .

Biological Activity

Methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a 2-phenyl-1H-imidazole moiety, which is known for its biological activity. The molecular formula is C11H13N32HClC_{11}H_{13}N_3\cdot 2HCl, indicating that it is often found in dihydrochloride salt form to enhance solubility and stability in aqueous environments.

Structural Characteristics

Property Details
Molecular Weight187.24 g/mol
SolubilityHigh solubility in water due to dihydrochloride form
Functional GroupsImidazole and phenyl groups

Biological Activity Overview

This compound has been investigated for a variety of biological activities, including:

  • Antimicrobial Activity : Exhibits potential as an antimicrobial and antifungal agent.
  • Anti-inflammatory Effects : Demonstrated capability in reducing inflammation, making it a candidate for treating inflammatory diseases .
  • Antitumor Properties : Research indicates potential anticancer effects, particularly through modulation of specific biochemical pathways .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Target Interactions : The imidazole ring allows for binding with enzymes and receptors, influencing cellular processes such as signal transduction and metabolic pathways .
  • Biochemical Pathways : It may affect pathways related to inflammation and cancer progression by modulating enzyme activity or receptor signaling .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of imidazole compounds, including this one, showed significant antibacterial activity against various strains of bacteria, suggesting its potential use in treating infections .
  • Anti-inflammatory Research : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions such as arthritis .
  • Cancer Research : Investigations into the anticancer properties revealed that it can induce apoptosis in cancer cell lines, highlighting its potential as an adjunct therapy in oncology .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
1H-Imidazol-4-methanamine dihydrochlorideContains an imidazole ringPrecursor in drug synthesis
2-Methyl-5-phenyloxazoleOxazole ring instead of imidazoleExhibits different biological activities
4-(1-Ethyl-1H-imidazol-4-yl)phenolEthyl substitution on the imidazole ringPotential use in anti-inflammatory therapies

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